5-Chloro-2-sulfamoyl-3-thenoyl azide

Description

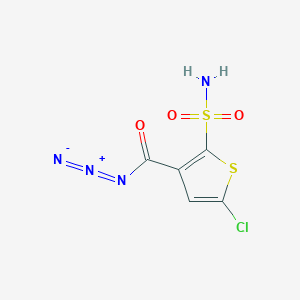

5-Chloro-2-sulfamoyl-3-thenoyl azide is a heterocyclic azide derivative featuring a thiophene backbone substituted with a sulfamoyl group (NH2SO2-), a chloro atom, and a reactive azide (-N3) moiety. The sulfamoyl group enhances hydrogen-bonding capacity, which may improve solubility in polar solvents or biological matrices.

Properties

Molecular Formula |

C5H3ClN4O3S2 |

|---|---|

Molecular Weight |

266.7 g/mol |

IUPAC Name |

5-chloro-2-sulfamoylthiophene-3-carbonyl azide |

InChI |

InChI=1S/C5H3ClN4O3S2/c6-3-1-2(4(11)9-10-7)5(14-3)15(8,12)13/h1H,(H2,8,12,13) |

InChI Key |

QMUKSAKNYPLVEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C(=O)N=[N+]=[N-])S(=O)(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 5-chloro-2-sulfamoyl-3-thenoyl azide with structurally or functionally related azide compounds:

Key Research Findings

Reactivity in Click Chemistry: Sodium azide is primarily used as a precursor for generating organic azides but lacks the structural complexity for targeted conjugation. In contrast, Azide-PEG5-Tos and this compound are engineered for regioselective reactions. The PEG spacer in Azide-PEG5-Tos improves solubility and biocompatibility, while the thiophene core in the target compound may enable π-π stacking in material science applications .

Thermal Stability: Sodium azide is thermally unstable above 275°C, posing explosion risks . The chloro and sulfamoyl substituents in this compound likely stabilize the azide group, delaying decomposition.

Toxicity and Handling :

- Sodium azide requires stringent protocols (plastic/glass equipment only) due to metal reactivity and acute toxicity . The target compound’s organic framework may reduce volatility but still necessitates precautions against azide-related hazards (e.g., HN3 gas release).

Biocompatibility: Azide-PEG5-Tos is explicitly designed for biological applications due to its PEG spacer, which reduces immunogenicity . The target compound’s sulfamoyl group may confer partial biocompatibility, but its chloro and thiophene moieties could limit in vivo use without further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.